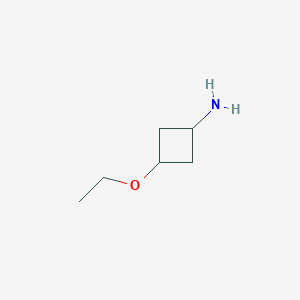
ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
Overview
Description
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, a hydroxyl group, and an ester functional group
Mechanism of Action
Target of Action
Similar compounds are known to target enzymes such as nitric-oxide synthase inducible (nos2) which produces nitric oxide (no), a messenger molecule with diverse functions throughout the body .
Mode of Action
Related compounds are known to inhibit enzymes such as the protoporphyrinogen oxidase (ppo), leading to disruption of cell membranes . This inhibition could potentially lead to the accumulation of peroxidative agents causing the breakdown of cell membranes .
Biochemical Pathways
For instance, they can inhibit the PPO enzyme, disrupting the heme and chlorophyll biosynthesis pathways .
Pharmacokinetics
Similar compounds are known to have low aqueous solubility and are relatively volatile with a low tendency to leach to groundwater .
Result of Action
Related compounds are known to cause leaves to become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . This suggests that ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-propynoate with hydrogen bromide in acetic acid, followed by esterification of (2Z)-3-bromopropenoic acid . This method ensures the formation of the desired Z isomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized to maximize yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate can be compared with similar compounds such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly versatile and valuable for various applications.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxypent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKGLOJOOFRPB-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)
![1-[(2R)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B1396158.png)




![6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)

![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)


